molecular formula C8H4ClN3O2 B1599284 2-Chloro-3-nitro-1,8-naphthyridine CAS No. 61323-18-0

2-Chloro-3-nitro-1,8-naphthyridine

Cat. No. B1599284
CAS RN: 61323-18-0
M. Wt: 209.59 g/mol
InChI Key: KTRXRJOJYKQKKS-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-1,8-naphthyridine is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

1,8-Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . It is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .


Chemical Reactions Analysis

1,8-Naphthyridines have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 2-Chloro-3-nitro-1,8-naphthyridine . This heterocyclic compound has garnered interest due to its diverse biological activities and photochemical properties . Below are six unique applications:

  • Multicomponent Reactions (MCRs) in Medicinal Chemistry:

    • Results/Outcomes: Trisubstituted 2-amino-1,8-naphthyridines synthesized .
  • Coordination Chemistry Ligand:

    • Results/Outcomes: Formation of coordination complexes with potential applications in catalysis and materials science .
  • Pharmaceutical Chemistry:

    • Results/Outcomes: Formation of 2-chloro-1,8-naphthyridine carbaldehyde, potentially useful in drug development .
  • Antibacterial Activity:

    • Results/Outcomes: Some derivatives comparable to Ampicillin against Gram-negative bacteria .
  • 1,5-Naphthyridine Synthesis:

    • Results/Outcomes: Formation of 1,5-naphthyridine as a yellowish solid .
  • Materials Science and Optoelectronics:

    • Results/Outcomes: Applications in optoelectronic devices and functional materials .

properties

IUPAC Name

2-chloro-3-nitro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)4-5-2-1-3-10-8(5)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRXRJOJYKQKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407803
Record name 2-chloro-3-nitro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-nitro-1,8-naphthyridine

CAS RN

61323-18-0
Record name 2-Chloro-3-nitro-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61323-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3-nitro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Wozniak, H van der Plas - Advances in Heterocyclic Chemistry, 2000 - books.google.com
The chemistry of naphthyridines has developed significantly since the late 1970s. Many compounds containing the naphthyridine ring system show interesting and useful chemical and …
Number of citations: 1 books.google.com
M Wozniak, HC Van Der Plas… - Journal of heterocyclic …, 1983 - Wiley Online Library
A number of 3‐nitro‐2‐X‐1,8‐naphthyridines (X = H,Cl,NH 2 ,OE t ) were successfully aminated into the corresponding 4‐amino‐3‐nitro‐2‐X‐naphthyridines, using liquid ammonia and …
Number of citations: 13 onlinelibrary.wiley.com
M Woźniak, H Van Der Plas - 2000 - Elsevier
Publisher Summary The chemistry of naphthyridines has developed significantly since the late 1970s. Many compounds containing the naphthyridine ring system show interesting and …
Number of citations: 2 www.sciencedirect.com
M Grzegozek, M Woźniak, A Barański… - Journal of …, 1991 - Wiley Online Library
A number of 2‐X‐3‐nitro‐1,8‐naphthyridines (X= H,D,OH,Cl,NH 2 , OEt) react with the anion of chloromethyl phenyl sulfone exclusively into 2‐X‐3‐nitro‐4‐(phenylsulfonylmethyl)‐1,8‐…
Number of citations: 11 onlinelibrary.wiley.com
H van der Plas - Adv. Heterocycl. Chem, 2004 - books.google.com
Many bioactive azaheterocycles are characterized by the presence of an amino group (thiamine, cytosine, adenine, cytokinines, riboflavine, viagra, etc.). Moreover, aminoazines are …
Number of citations: 45 books.google.com
M Woźniak, M Grzegoz̊ek, P Surylo - Liebigs Annalen, 1997 - Wiley Online Library
3‐Nitro‐1,8‐naphthyridines (1a–1h) are aminated, with a liquid methylamine solution of potassium permanganate (LMA/PP), to the corresponding 4‐methylamino‐substituted nitro …
R Naef - Modern Colorants: Synthesis and Structure, 1995 - Springer
Dye chemistry, often called the mother of organic synthetic chemistry, may also be referred to as the father of modern theoretical chemistry. Well after Perkin had discovered the first …
Number of citations: 1 link.springer.com
AP Sadimenko - Advances in Heterocyclic Chemistry, 2004 - books.google.com
Abbreviations acac acetylacetonate AN acetonitrile Bu butyl cod cyclooctadiene COE cyclooctene Cp cyclopentadienyl Cp* pentamethylcyclopentadienyl Cy cyclohexyl dcpe …
Number of citations: 10 books.google.com
蘇昱誠 - 2015 - airitilibrary.com
對於合成更長鏈的金屬串錯合物,多吡啶胺配基會以syn或anti方式來與金屬作配位,影響著金屬串錯合物的產率高低和副產物多寡,設計將配基只能以syn配位方式來反應,用來解決在多核金屬串…
Number of citations: 2 www.airitilibrary.com

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